4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile
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Overview
Description
4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Sulfonylation: The piperazine-thiazole intermediate is sulfonylated using sulfonyl chloride derivatives under basic conditions.
Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Substituted thiazole and piperazine derivatives.
Scientific Research Applications
4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmaceuticals: The compound is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
Piperazine Derivatives: Compounds with similar piperazine rings used in various therapeutic applications.
Benzonitrile Derivatives: Compounds with similar benzonitrile groups used in materials science and pharmaceuticals.
Uniqueness
4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile is unique due to its combination of a thiazole ring, piperazine ring, and benzonitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-13-12-23-16(18-13)11-19-6-8-20(9-7-19)24(21,22)15-4-2-14(10-17)3-5-15/h2-5,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKDTAERGMWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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